molecular formula C8H7BrN2S B13337882 (5-Bromo-1,2-benzothiazol-3-yl)methanamine

(5-Bromo-1,2-benzothiazol-3-yl)methanamine

Cat. No.: B13337882
M. Wt: 243.13 g/mol
InChI Key: VJZGJIQUHYYWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-1,2-benzothiazol-3-yl)methanamine is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom at the 5th position and a methanamine group at the 3rd position of the benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1,2-benzothiazol-3-yl)methanamine can be achieved through several synthetic pathways. One common method involves the cyclization of 2-aminobenzenethiol with brominated acetic acid derivatives. The reaction typically proceeds under acidic conditions, with the use of a catalyst such as hydrochloric acid. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the benzothiazole ring .

Another approach involves the use of α-keto acids and 2,2’-disulfanediyldianiline as substrates, with sodium metabisulfite as a catalyst. This method offers a more straightforward and efficient route to the synthesis of benzothiazole derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified through techniques such as recrystallization or chromatography to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1,2-benzothiazol-3-yl)methanamine undergoes several types of chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of benzothiazole derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced benzothiazole compounds .

Scientific Research Applications

(5-Bromo-1,2-benzothiazol-3-yl)methanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Bromo-1,2-benzothiazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound has been found to inhibit enzymes such as dihydroorotase, DNA gyrase, and uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB). These enzymes play crucial roles in various biological processes, and their inhibition can lead to the disruption of cellular functions . The compound’s ability to interact with these targets makes it a valuable tool for studying enzyme inhibition and developing new therapeutic agents.

Properties

Molecular Formula

C8H7BrN2S

Molecular Weight

243.13 g/mol

IUPAC Name

(5-bromo-1,2-benzothiazol-3-yl)methanamine

InChI

InChI=1S/C8H7BrN2S/c9-5-1-2-8-6(3-5)7(4-10)11-12-8/h1-3H,4,10H2

InChI Key

VJZGJIQUHYYWBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NS2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.